Cas no 2227646-72-0 (rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate)

Technical Introduction: rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring both hydroxyl and tert-butoxycarbonyl (Boc) protecting groups. Its stereochemically defined structure (3R,4S) makes it valuable as an intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive compounds. The presence of the Boc group enhances stability and facilitates selective deprotection, while the hydroxyl functionalities offer sites for further functionalization. This compound is particularly useful in the synthesis of complex molecules requiring precise stereocontrol, such as enzyme inhibitors or receptor modulators. Its balanced reactivity and protective group compatibility make it a versatile building block in medicinal chemistry and drug development.
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate structure
2227646-72-0 structure
Product name:rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
CAS No:2227646-72-0
MF:C15H21NO4
MW:279.33154463768
CID:5969919
PubChem ID:165590049

rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
    • 2227646-72-0
    • EN300-1637744
    • Inchi: 1S/C15H21NO4/c1-15(2,3)20-14(19)16-8-12(13(18)9-16)10-4-6-11(17)7-5-10/h4-7,12-13,17-18H,8-9H2,1-3H3/t12-,13+/m0/s1
    • InChI Key: IVTXVUNAKSEQHG-QWHCGFSZSA-N
    • SMILES: O[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 279.14705815g/mol
  • Monoisotopic Mass: 279.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 70Ų

rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1637744-5.0g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2227646-72-0
5g
$4102.0 2023-06-04
Enamine
EN300-1637744-50mg
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2227646-72-0
50mg
$827.0 2023-09-22
Enamine
EN300-1637744-100mg
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2227646-72-0
100mg
$867.0 2023-09-22
Enamine
EN300-1637744-5000mg
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2227646-72-0
5000mg
$2858.0 2023-09-22
Enamine
EN300-1637744-0.25g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2227646-72-0
0.25g
$1300.0 2023-06-04
Enamine
EN300-1637744-0.05g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2227646-72-0
0.05g
$1188.0 2023-06-04
Enamine
EN300-1637744-1.0g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2227646-72-0
1g
$1414.0 2023-06-04
Enamine
EN300-1637744-2.5g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2227646-72-0
2.5g
$2771.0 2023-06-04
Enamine
EN300-1637744-0.5g
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2227646-72-0
0.5g
$1357.0 2023-06-04
Enamine
EN300-1637744-1000mg
rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate
2227646-72-0
1000mg
$986.0 2023-09-22

rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate Related Literature

Additional information on rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate

Rac-Tert-Butyl (3R,4S)-3-Hydroxy-4-(4-Hydroxyphenyl)Pyrrolidine-1-Carboxylate: A Promising Compound in Pharmaceutical Research

Rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is a chiral compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, with the CAS No. 2227646-72-0, is characterized by its complex stereochemistry and functional groups, making it a valuable candidate for further investigation in drug development. The synthesis and characterization of this compound have been extensively studied in recent years, highlighting its potential applications in medicinal chemistry.

The molecular framework of rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring substituted with hydroxyl groups and a phenolic moiety. The stereochemical configuration at the 3R and 4S positions plays a critical role in determining its biological activity. Recent studies have demonstrated that the stereochemistry of this compound significantly influences its interaction with target proteins, making it a key focus in the design of enantioselective drugs.

One of the most notable features of this compound is its ability to serve as a prodrug. The tert-butyl group acts as a protecting group, which can be cleaved under physiological conditions to release the active pharmacophore. This property has been explored in several recent publications, where researchers have demonstrated the potential of rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate as a delivery system for bioactive molecules. The cleavage of the protecting group is typically mediated by enzymatic hydrolysis, which ensures the release of the active compound at the target site.

Recent advancements in analytical techniques have enabled more precise characterization of this compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its molecular structure and stereochemical configuration. These methods have provided critical insights into the conformational flexibility of the compound, which is essential for understanding its interactions with biological targets. The use of these advanced techniques has also facilitated the identification of potential metabolites and degradation products, which are important for assessing its pharmacokinetic profile.

The biological activity of rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate has been investigated in several in vitro and in vivo studies. Preliminary results suggest that this compound exhibits promising anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry reported that the compound demonstrated significant inhibitory activity against inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings highlight its potential as a therapeutic agent for inflammatory diseases.

Another area of interest is the application of this compound in the treatment of neurodegenerative disorders. Researchers have explored its potential as a modulator of protein misfolding and aggregation, which are key pathological features of diseases such as Alzheimer's and Parkinson's. A recent study published in the Journal of Neuroscience demonstrated that the compound could reduce the formation of amyloid-beta plaques in cell cultures, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

The synthesis of rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate has been optimized through various approaches to improve yield and purity. One of the most efficient methods involves the use of asymmetric catalysis, which allows for the selective formation of the desired stereoisomer. This approach has been successfully applied in several recent syntheses, where researchers have reported high enantiomeric excess (ee) values, indicating the effectiveness of the method in achieving stereocontrol.

Recent developments in green chemistry have also influenced the synthesis of this compound. Researchers have explored the use of environmentally friendly solvents and catalysts to reduce the environmental impact of the synthesis process. A 2022 study published in the Green Chemistry Journal reported the successful synthesis of the compound using a biocatalytic approach, which significantly reduced the energy consumption and waste generation compared to traditional methods. This highlights the growing importance of sustainable practices in pharmaceutical research.

The pharmacokinetic properties of rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate have been evaluated in preclinical studies. These studies have focused on understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Preliminary results suggest that the compound has good oral bioavailability, which is a critical factor for its potential use as a therapeutic agent. Further studies are needed to fully characterize its pharmacokinetic profile and to assess its safety in vivo.

The potential applications of this compound extend beyond its direct therapeutic use. It has also been explored as a chemical probe for studying protein-ligand interactions. The ability to selectively bind to specific targets makes it a valuable tool in drug discovery and development. Researchers have used this compound as a probe to investigate the binding affinity and selectivity of various receptors, providing insights into the molecular mechanisms of drug action.

Despite its promising properties, the development of rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate as a therapeutic agent is still in its early stages. Further research is needed to fully understand its biological activity, optimize its synthesis, and assess its safety and efficacy in clinical settings. The continued exploration of this compound is expected to contribute to the development of new drugs with improved therapeutic outcomes.

Overall, rac-tert-butyl (3R,4S)-3-hydroxy-4-(4-hydroxyphenyl)pyrrolidine-1-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and potential applications in drug development make it a promising candidate for further investigation. As research in this area continues to evolve, it is likely that this compound will play an increasingly important role in the development of new therapeutic agents.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd